molecular formula C10H15NO3S B12925005 5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid CAS No. 89240-37-9

5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid

Cat. No.: B12925005
CAS No.: 89240-37-9
M. Wt: 229.30 g/mol
InChI Key: NZJNKTHAXSACPQ-UHFFFAOYSA-N
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Description

6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of a mercaptomethyl group, a ketone group, and a carboxylic acid group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe ketone and carboxylic acid functionalities are then introduced via oxidation and carboxylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indolizine core structure also differentiates it from other similar compounds, providing unique properties that can be leveraged in various applications .

Properties

CAS No.

89240-37-9

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

5-oxo-6-(sulfanylmethyl)-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid

InChI

InChI=1S/C10H15NO3S/c12-9-6(5-15)1-2-7-3-4-8(10(13)14)11(7)9/h6-8,15H,1-5H2,(H,13,14)

InChI Key

NZJNKTHAXSACPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N2C1CCC2C(=O)O)CS

Origin of Product

United States

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